2-Chloroethyl methacrylate
Overview
Description
2-Chloroethyl methacrylate is an organic compound that belongs to the family of methacrylates. It is characterized by the presence of a chloroethyl group attached to the methacrylate moiety. This compound is primarily used as a monomer in the synthesis of various polymers and copolymers, which find applications in diverse fields such as coatings, adhesives, and biomedical materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroethyl methacrylate can be synthesized through the chlorination of 2-hydroxyethyl methacrylate. The reaction typically involves the use of thionyl chloride or phosphorus trichloride as chlorinating agents under controlled conditions. The reaction proceeds as follows: [ \text{2-Hydroxyethyl methacrylate} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar chlorination reactions but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the removal of by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 2-Chloroethyl methacrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as sodium azide, leading to the formation of azidoethyl methacrylate.
Polymerization: It can be polymerized through radical polymerization techniques, such as reversible addition-fragmentation chain transfer polymerization, to form poly(this compound).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide.
Polymerization: Radical initiators such as azobisisobutyronitrile in the presence of chain transfer agents.
Major Products:
Azidoethyl methacrylate: Formed through nucleophilic substitution.
Poly(this compound): Formed through polymerization.
Scientific Research Applications
2-Chloroethyl methacrylate is extensively used in scientific research due to its versatility:
Chemistry: It serves as a monomer for the synthesis of functional polymers with applications in coatings, adhesives, and sealants.
Biology: Its polymers are used in the development of biomedical materials, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Research into its polymers focuses on their biocompatibility and potential use in medical devices.
Industry: It is used in the production of specialty polymers with unique properties, such as resistance to chemicals and environmental degradation.
Mechanism of Action
The mechanism of action of 2-chloroethyl methacrylate primarily involves its polymerization and subsequent modification. The chloroethyl group can undergo nucleophilic substitution, introducing functional groups into the polymer chain. This allows for the creation of polymers with tailored properties for specific applications. The molecular targets and pathways involved in these reactions include radical initiators and chain transfer agents that control the polymerization process.
Comparison with Similar Compounds
2-Chloroethyl methacrylate can be compared with other methacrylate compounds, such as:
2-Bromoethyl methacrylate: Similar in structure but with a bromo group instead of a chloro group. It exhibits different reactivity and polymerization behavior.
2-Hydroxyethyl methacrylate: Lacks the halogen group, making it more hydrophilic and suitable for different applications.
Methyl methacrylate: A simpler methacrylate without any functional groups on the ethyl chain, leading to different polymer properties.
Uniqueness: this compound is unique due to the presence of the chloroethyl group, which allows for specific chemical modifications and the creation of functional polymers with diverse applications.
Properties
IUPAC Name |
2-chloroethyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-5(2)6(8)9-4-3-7/h1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOGMJLHWQHEGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26937-47-3 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-chloroethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26937-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6062042 | |
Record name | 2-Chloroethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1888-94-4 | |
Record name | 2-Chloroethyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1888-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloroethyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001888944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloroethyl methacrylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18595 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-chloroethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chloroethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroethyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.970 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloroethyl methacrylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2YK45T5J9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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